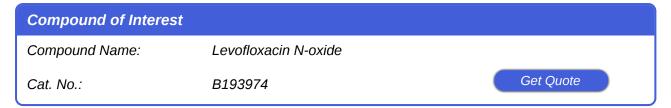


Spectroscopic Analysis of Levofloxacin N-oxide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin N-oxide is a primary metabolite and a significant degradation product of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Its identification and characterization are crucial for drug stability studies, impurity profiling, and pharmacokinetic analysis. This technical guide provides a comprehensive overview of the spectroscopic methods used to analyze **Levofloxacin N-oxide**, including Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document synthesizes available data to offer a core reference for researchers and professionals in the pharmaceutical sciences.

Introduction

Levofloxacin, the levorotatory isomer of ofloxacin, is a widely used antibiotic. Its efficacy and safety are well-established; however, like all pharmaceuticals, it is susceptible to degradation, forming various byproducts. **Levofloxacin N-oxide** is a notable degradation product formed when Levofloxacin is exposed to daylight or oxidizing agents such as hydrogen peroxide.[1][2] It is also identified as a metabolite in humans.[3] Understanding the spectroscopic signature of this compound is essential for its detection and quantification in pharmaceutical formulations and biological matrices.



Chemical Structure and Properties

Molecular Formula: C₁₈H₂₀FN₃O₅[4][5]

• Molecular Weight: 377.37 g/mol

• IUPAC Name: (2S)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,1³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

CAS Number: 117678-38-3

Spectroscopic Data Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification of **Levofloxacin N-oxide**. Under soft ionization conditions, such as electrospray ionization (ESI), the protonated molecule is readily observed.

Ion	m/z Value	Interpretation
[M+H]+	378.1	Protonated parent molecule
[M+H-H ₂ O] ⁺	360.1	Loss of a water molecule
[M+H-CO]+	350.1	Loss of carbon monoxide
[M+H-H ₂ O-CO] ⁺	332.1	Sequential loss of water and carbon monoxide
[M-O+H]+	362.0	Loss of an oxygen atom from the N-oxide moiety
[M-CO ₂ H] ⁺	334.0	Decarboxylation of the parent ion

Table 1: Mass Spectrometric Data for **Levofloxacin N-oxide**.

Ultraviolet-Visible (UV-Vis) Spectroscopy



While Levofloxacin exhibits a characteristic UV absorption maximum (λmax) around 290 nm, **Levofloxacin N-oxide** shows a distinct absorption profile. An HPLC method utilizing UV detection for the analysis of **Levofloxacin N-oxide** specifies a detection wavelength of 325 nm, indicating a significant absorption band at this wavelength.

Compound	λmax (nm)	Solvent/Method
Levofloxacin	~290	Various Solvents
Levofloxacin N-oxide	325	Mobile Phase (D- phenylalanine-copper sulfate solution-methanol)

Table 2: UV-Visible Spectroscopic Data for Levofloxacin and Levofloxacin N-oxide.

Infrared (IR) Spectroscopy

Detailed experimental IR spectral data for **Levofloxacin N-oxide** is not widely available in peer-reviewed literature. However, analysis of its structure allows for the prediction of characteristic absorption bands. The presence of the N-oxide functional group is expected to introduce a characteristic N-O stretching vibration. For comparison, the IR spectrum of Levofloxacin shows key absorptions for the carboxylic acid, carbonyl, and C-F bonds.

Functional Group	Expected Absorption Range (cm ⁻¹)	Notes
O-H (Carboxylic Acid)	3300 - 2500 (broad)	
C=O (Carboxylic Acid)	~1724	_
C=O (Pyridone)	~1620	
C-N	1388 - 1338	_
C-F	1294 - 1258	
N-O Stretch	1300 - 1200	Expected characteristic peak for the N-oxide



Table 3: Predicted Infrared Absorption Bands for Levofloxacin N-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete ¹H and ¹³C NMR data for **Levofloxacin N-oxide** are not readily available in the public domain. The formation of the N-oxide will induce chemical shift changes in the protons and carbons of the piperazine ring compared to the parent Levofloxacin molecule. Specifically, the methyl group and the methylene protons adjacent to the N-oxide nitrogen are expected to be deshielded. Researchers requiring definitive structural confirmation should obtain a certified reference standard and acquire the NMR spectra.

Experimental Protocols Mass Spectrometry (LC-MS)

This protocol is based on methods developed for the identification of Levofloxacin degradation products.

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Column: Agilent Zorbax Extend-C18 (250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A gradient elution using 0.1% ammonium acetate solution (pH adjusted to 3.5 with formic acid) and acetonitrile.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 10 μL.
- MS Detection: Positive ion mode.
- Scan Range: m/z 100-500.
- Sample Preparation: Dissolve the sample in the initial mobile phase composition.



UV-Visible Spectroscopy

- Instrumentation: A double-beam UV-Visible spectrophotometer.
- Solvent: A suitable solvent in which the analyte is soluble and stable (e.g., methanol, water, or a buffered solution).
- Procedure:
 - Prepare a stock solution of Levofloxacin N-oxide of known concentration.
 - Scan the solution over a wavelength range of 200-400 nm to determine the λmax.
 - \circ Prepare a series of dilutions to create a calibration curve at the determined λ max.
- Note: Based on HPLC methods, the λmax is expected to be around 325 nm.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid **Levofloxacin N-oxide** sample. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
- Procedure:
 - Acquire a background spectrum of the KBr pellet or the empty ATR crystal.
 - Acquire the sample spectrum.
 - The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

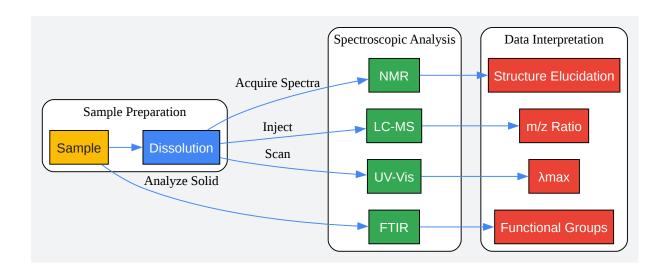
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).



Procedure:

- o Dissolve an appropriate amount of the sample in the deuterated solvent.
- Acquire ¹H NMR and ¹³C NMR spectra.
- Additional experiments such as COSY, HSQC, and HMBC can be performed for complete structural elucidation.

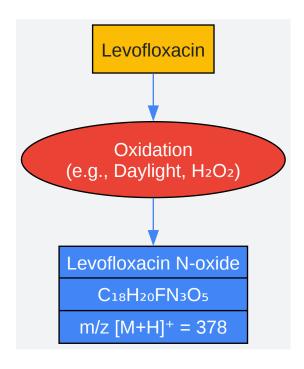
Visualizations



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Caption: Workflow for the Spectroscopic Analysis of Levofloxacin N-oxide.





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Caption: Formation Pathway of **Levofloxacin N-oxide** from Levofloxacin.

Conclusion

The spectroscopic analysis of **Levofloxacin N-oxide** is critical for ensuring the quality and safety of Levofloxacin-containing products. Mass spectrometry and UV-Vis spectroscopy are powerful tools for its identification and quantification, with characteristic m/z values and a distinct UV absorption maximum around 325 nm. While detailed public data on IR and NMR spectroscopy for this specific compound are limited, this guide provides the foundational knowledge and experimental frameworks necessary for its analysis. For definitive structural confirmation and quantitative studies, the use of a certified reference standard is strongly recommended.

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References



- 1. mdpi.com [mdpi.com]
- 2. ATR-FTIR-Based Direct and Rapid Quantification of Levofloxacin, Degradation and Adulterations via Multivariate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deswater.com [deswater.com]
- 4. researchgate.net [researchgate.net]
- 5. Levofloxacin N-oxide | C18H20FN3O5 | CID 10970860 PubChem [pubchem.ncbi.nlm.nih.gov]
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